Tetrabutylammonium methanesulfonate
Description
Contextualizing Tetrabutylammonium (B224687) Methanesulfonate (B1217627) within Quaternary Ammonium (B1175870) Salt Research
Quaternary ammonium salts (QAS), also known as quats, are a class of compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. scbt.com This cationic nature makes them effective surfactants. scbt.com A significant area of research for QAS is in phase-transfer catalysis (PTC). theaic.orgalfachemic.com Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where a reaction can occur. theaic.orgoperachem.com This is particularly useful in heterogeneous systems, such as those involving immiscible aqueous and organic layers, by enabling the transfer of ionic reactants into the organic phase to react with an organic substrate. theaic.org
Academic Significance of Tetrabutylammonium Methanesulfonate as a Versatile Ionic Compound
The academic significance of this compound stems from its versatility and effectiveness in several key applications. Its primary role is as a phase-transfer catalyst, where it enhances the efficiency and rate of reactions between reactants in separate, immiscible phases. lookchem.comchemimpex.com This is crucial in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, where it can increase yields and shorten reaction times. lookchem.comchemimpex.com Research has shown that the catalytic activity of tetrabutylammonium salts is closely linked to their phase behavior in complex systems. nih.govacs.org
Beyond catalysis, this compound is utilized in the field of electrochemistry. lookchem.comchemimpex.com It serves as an electrolyte or a component in the preparation of ionic liquids, which are valued for their high ionic conductivity in energy storage applications such as batteries and supercapacitors. lookchem.comchemimpex.com Its non-acidic anion makes it preferable for reactions conducted under neutral or basic conditions. In some organic reactions, it can also function as a mild base, enabling specific chemical transformations without causing the degradation of sensitive functional groups. lookchem.com
Scope and Interdisciplinary Nature of Research on this compound
The research involving this compound is notably interdisciplinary, spanning multiple branches of chemistry and materials science.
Organic Synthesis : It is widely employed as a phase-transfer catalyst to facilitate a variety of organic reactions, including nucleophilic substitutions and alkylations. alfachemic.comlookchem.comchemimpex.com Its ability to bridge the gap between polar and non-polar reactants makes reactions that would otherwise be sluggish or unfeasible more efficient. chemimpex.com
Electrochemistry : The compound is investigated for its role in energy storage and conversion systems. lookchem.com As an electrolyte component, it is crucial for the performance of batteries and fuel cells. lookchem.com Research also explores the use of related tetrabutylammonium salts as additives in the electrolyte for lead-acid batteries to improve electrochemical behavior. researchgate.net
Environmental Science : Applications extend to environmental remediation efforts, where it has been used in the extraction and removal of heavy metals from wastewater, contributing to pollution control. chemimpex.com
Biophysics and Pharmacology : While direct research is extensive on related compounds, the tetrabutylammonium cation itself is a subject of study. It is used as a molecular probe to investigate the structure and function of ion channels, such as potassium (K+) channels, due to its ability to block the channel pore. nih.govmdpi.com This highlights a potential area for further investigation involving the methanesulfonate salt.
This broad scope of research underscores the compound's importance as a versatile tool for chemists and materials scientists, enabling advancements across a range of scientific disciplines.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65411-49-6 chemimpex.com |
| Molecular Formula | C₁₇H₃₉NO₃S chemimpex.com |
| Molecular Weight | 337.56 g/mol lookchem.comchemimpex.com |
| Appearance | Colorless to almost white powder or crystals chemimpex.comsigmaaldrich.com |
| Melting Point | 78-80 °C chemimpex.comsigmaaldrich.com |
| Solubility | Soluble in polar solvents like water and alcohols lookchem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methanesulfonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYGJAYKIYARQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984026 | |
| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |
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Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65411-49-6 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65411-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrabutylammonium methanesulphonate | |
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| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |
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| Record name | Tetrabutylammonium methanesulphonate | |
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Research on Synthesis and Derivatization Methodologies of Tetrabutylammonium Methanesulfonate
Novel Synthetic Approaches for Tetrabutylammonium (B224687) Methanesulfonate (B1217627) and Related Quaternary Ammonium (B1175870) Salts
The synthesis of tetrabutylammonium methanesulfonate can be achieved through several key chemical strategies. These methods, ranging from classical acid-base chemistry to more advanced techniques, offer pathways to this and other related quaternary ammonium salts.
Investigation of Neutralization Reactions
A primary and straightforward method for the synthesis of this compound involves the neutralization reaction between a strong base, tetrabutylammonium hydroxide (B78521) (TBAH), and a strong acid, methanesulfonic acid. This acid-base reaction is a well-established route for the formation of various tetrabutylammonium salts. The reaction proceeds by treating an aqueous or alcoholic solution of tetrabutylammonium hydroxide with methanesulfonic acid, resulting in the formation of this compound and water. The purity of the final product can be confirmed through techniques such as melting point analysis, which for this compound is typically in the range of 78-80 °C.
This method's efficacy is rooted in the strong basicity of tetrabutylammonium hydroxide, which readily reacts with a wide array of acids to form the corresponding lipophilic salts. The resulting this compound is soluble in many organic solvents, a key property for its application as a phase-transfer catalyst.
Studies on Ion Exchange Methodologies
Ion exchange chromatography presents another versatile and widely employed technique for the synthesis of this compound and other ionic liquids. This method typically involves the use of an anion exchange resin. In this process, a solution containing a tetrabutylammonium salt with a different anion, commonly a halide such as tetrabutylammonium bromide, is passed through a column packed with a resin that has been pre-loaded with the desired methanesulfonate anion.
The general steps for this methodology are as follows:
Resin Preparation: The anion exchange resin is activated and then treated with a solution containing a high concentration of methanesulfonate ions, often from a simple salt like sodium methanesulfonate. This process displaces the original anions on the resin with methanesulfonate ions.
Ion Exchange: A solution of a tetrabutylammonium salt, for instance, tetrabutylammonium bromide, is then passed through the prepared resin column. As the solution flows through, the bromide anions are exchanged for the methanesulfonate anions bound to the resin.
Elution and Isolation: The eluent, now containing the desired this compound, is collected. The solvent is then typically removed under vacuum to yield the final product.
The efficiency of the ion exchange process is dependent on several factors, including the type of resin used, the flow rate of the solutions, and the concentrations of the reactants. This method is particularly advantageous for producing high-purity ionic liquids and for avoiding halide impurities in the final product.
Exploration of Direct Reaction Pathways for Quaternary Ammonium Methanesulfonates
The direct synthesis of quaternary ammonium salts is most famously achieved through the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt. In the context of this compound, this would conceptually involve the reaction of tributylamine (B1682462) with a suitable methanesulfonate-containing alkylating agent, such as methyl methanesulfonate.
The general scheme for the Menschutkin reaction is: R₃N + R'X → [R₃NR']⁺X⁻
For the synthesis of this compound, the specific reactants would be: (C₄H₉)₃N + CH₃SO₃CH₃ → [(C₄H₉)₃N(CH₃)]⁺CH₃SO₃⁻
However, to obtain the tetrabutylammonium cation, the reaction would proceed via the quaternization of tributylamine with a butyl halide, followed by anion exchange, as the direct reaction with a methanesulfonate ester to form the tetrabutylammonium cation is not the standard approach. A more direct pathway to a quaternary ammonium methanesulfonate would involve reacting tributylamine with butyl methanesulfonate, though this is less commonly documented than the two-step synthesis involving a halide intermediate. The synthesis of tetrabutylammonium bromide, a precursor for the methanesulfonate salt, typically involves reacting tributylamine with n-butyl bromide in a solvent like acetonitrile (B52724) under reflux conditions.
Functionalization and Derivatization Strategies Employing Tetrabutylammonium Precursors
Tetrabutylammonium salts serve as valuable precursors and catalysts in a variety of organic transformations, enabling the synthesis of more complex molecules.
Development of Tetrabutylammonium-Based Reagents for Organic Carbonate Synthesis
Tetrabutylammonium salts have been extensively researched as catalysts and reagents in the synthesis of organic carbonates, particularly through the fixation of carbon dioxide. The role of the tetrabutylammonium cation is often to act as a phase-transfer catalyst, facilitating the reaction between reactants in different phases.
In one approach, tetrabutylammonium halides, such as tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB), are used as co-catalysts with a base for the three-component coupling of an alcohol, an alkyl halide, and carbon dioxide to produce unsymmetrical organic carbonates. ijirset.com The tetrabutylammonium salt enhances the nucleophilicity of the intermediate species, leading to higher yields of the desired carbonate.
Another strategy involves the in-situ generation of a tetrabutylammonium carbonate reagent. For instance, tetrabutylammonium hydroxide can react with carbon dioxide to form tetrabutylammonium hydrogen carbonate, which then acts as the carboxylating agent. crdeepjournal.org This method has been shown to be effective for the cycloaddition of CO₂ to epoxides to yield cyclic carbonates under solvent-free conditions. crdeepjournal.org
The following table summarizes the yields of various organic carbonates synthesized using tetrabutylammonium-based systems.
Table 1: Synthesis of Organic Carbonates Using Tetrabutylammonium-Based Systems
| Reactants | Tetrabutylammonium Salt | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl alcohol, Benzyl bromide, CO₂ | TBAI | Dibenzyl carbonate | 82 | ijirset.com |
| 4-Phenyl-1-butanol, n-Butyl bromide, CO₂ | TBAI | 4-Phenylbutyl butyl carbonate | 85 (with Cs₂CO₃) | |
| Propylene oxide, CO₂ | TBAH (forms TBABC in-situ) | Propylene carbonate | High | crdeepjournal.org |
| Styrene oxide, CO₂ | TBAB | Styrene carbonate | High |
Research on the Synthesis of Substituted Methanesulfonate Ligands
Tetrabutylammonium precursors are instrumental in the synthesis of substituted methanesulfonate ligands, primarily through phase-transfer catalysis (PTC). In this methodology, the tetrabutylammonium cation facilitates the transfer of the methanesulfonate anion from an aqueous or solid phase into an organic phase where the reaction with a lipophilic substrate occurs.
This is particularly useful for nucleophilic substitution reactions where a leaving group on an organic molecule is replaced by the methanesulfonate anion. The general reaction scheme is as follows:
R-X + CH₃SO₃⁻ (from an inorganic salt) --(PTC: [N(C₄H₉)₄]⁺Y⁻)--> R-OSO₂CH₃ + X⁻
Here, R-X is the organic substrate with a leaving group X (e.g., a halide), and the tetrabutylammonium salt ([N(C₄H₉)₄]⁺Y⁻) acts as the phase-transfer catalyst. This approach allows for the synthesis of a wide variety of methanesulfonate esters under milder conditions and with higher yields than would be possible without the catalyst. The choice of the anion Y⁻ on the catalyst can also influence the reaction rate.
This methodology has been applied to the synthesis of various functionalized molecules, including those with applications in pharmaceuticals and materials science. The use of PTC with tetrabutylammonium salts provides a green chemistry approach by often allowing the use of water as a solvent and reducing the need for harsh organic solvents. ijirset.com
Studies on Ionic Liquid Design with Methanesulfonate Anions
The design of ionic liquids (ILs) for specific applications is a significant area of research, driven by the ability to tune their physicochemical properties through the careful selection of cation and anion pairs. youtube.com The anion, in particular, plays a critical role in defining the ultimate characteristics of the IL, such as viscosity, thermal stability, hydrophilicity, and conductivity. researchgate.netrsc.orgresearchgate.net The methanesulfonate anion (CH₃SO₃⁻) has been investigated as a component in this design process, offering a non-fluorinated, relatively simple alternative to more complex anions.
Research into ILs containing the methanesulfonate anion often involves comparing their properties to those of ILs with different anions, particularly fluorinated ones like bis(trifluoromethanesulfonyl)amide (TFSA). researchgate.net Studies have shown that the structural features of the anion, such as its size, shape, charge distribution, and potential for hydrogen bonding, are primary determinants of the resulting IL's behavior. rsc.orgnih.govacs.org For instance, the substitution of a fluorinated anion with a non-fluorinated one like methanesulfonate can lead to ILs that are more hydrophilic and have significantly higher viscosities, albeit with potentially reduced thermal and electrical stability. researchgate.net This trade-off is central to the design of ILs, where properties are optimized for a specific task.
A key strategy in "task-specific" IL design involves the creation of complex anions. acs.org One study demonstrated this by complexing the Lewis fluoroacid boron trifluoride (BF₃) with common imidazolium-based ILs, including one with a methanesulfonate anion, to form a new complex anion IL, [Emim][BF₃(CH₃SO₃)]. acs.org This approach significantly modifies the structural properties of the original anion, altering its symmetry and donor ability. acs.org The synthesis and characterization of these novel ILs allow for a systematic investigation of how targeted structural changes to the anion impact the macroscopic properties of the fluid. acs.org The physicochemical properties of the resulting complex anion IL were measured to understand the impact of this design strategy.
Data sourced from a study on complex anion ionic liquids. acs.org
The role of the anion structure is also crucial in determining how the IL interacts with other substances, which is a key consideration when designing ILs as solvents for separation processes or as electrolytes. nih.govnih.gov Computational studies using molecular dynamics simulations and machine learning models help to quantify the relationship between the anion's molecular descriptors and the IL's performance, such as its partitioning behavior with organic solutes. nih.govacs.org These predictive models are invaluable for screening and designing ILs with tailored properties for specific industrial applications, moving beyond empirical methods to a more targeted design approach. nih.govacs.org
Mechanistic Investigations of Tetrabutylammonium Methanesulfonate Behavior
Ion-Pairing and Solvation Dynamics Research
The behavior of tetrabutylammonium (B224687) methanesulfonate (B1217627) in solution is governed by complex equilibria involving ion-pairing and solvation. These phenomena are particularly significant in non-aqueous and low-dielectric constant media.
Characterization of Triple Ion Formation in Low-Dielectric Media
In solvents with low dielectric constants, the association between ions is significant. While simple ion pairs (Q⁺X⁻) are common, the formation of triple ions, such as (Q⁺X⁻Q⁺)⁺ and (X⁻Q⁺X⁻)⁻, can also occur, especially at higher salt concentrations. Research on various tetrabutylammonium salts, such as tetrabutylammonium hexafluorophosphate (B91526) (NBu₄PF₆) and tetrabutylammonium tetraphenylborate, has shown that ionic association is more pronounced in solvents with low dielectric constants like tetrahydrofuran (B95107) (THF) (ε ≈ 7.5). researchgate.net In such media, the salt may behave as a weak electrolyte, with only a small fraction of free ions present. researchgate.net The extent of ion-pairing and the potential for triple ion formation are influenced by the nature of both the cation and the anion, as well as the specific solvent used. The large size and low charge density of the tetrabutylammonium cation lead to it being poorly solvated in many organic electrolytes. researchgate.net
Conductometric and Spectroscopic Probes for Ionic Interactions and Dissociation
The behavior of Tetrabutylammonium methanesulfonate in solution is governed by the equilibrium between the dissociated ions (Tetrabutylammonium cation, TBA⁺, and methanesulfonate anion, CH₃SO₃⁻) and the ion pair. The extent of this association can be quantitatively investigated using conductometric and spectroscopic techniques.
Conductometric Studies: Conductometry is a primary method for determining the extent of ion association. By measuring the molar conductivity (Λ) of a solution at various concentrations, key parameters such as the limiting molar conductivity (Λₒ) and the ion-pair association constant (Kₐ) can be determined. The underlying principle is that the conductivity of an electrolyte solution depends on the number of free ions, their charge, and their mobility.
The experimental data are typically analyzed using conductivity equations, such as the Fuoss-Justice equation. acs.org A higher Kₐ value signifies a greater propensity for the ions to exist as a neutral ion pair, which does not contribute to the solution's conductivity. For tetrabutylammonium salts, these studies reveal that the degree of association is highly dependent on the solvent medium. In general, these salts are weakly associated in solvents with high dielectric constants. acs.org
Spectroscopic Probes: Spectroscopic methods provide molecular-level insights into ion-ion and ion-solvent interactions.
Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of the methanesulfonate anion, particularly the S=O and S-O stretching modes, are sensitive to its environment. When the anion is part of a contact ion pair with the TBA⁺ cation, these frequencies can shift compared to the "free" solvated anion. This shift provides direct evidence of ion pairing.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for probing the local environment of the TBA⁺ cation. The chemical shifts of the protons on the butyl chains, especially those closest to the nitrogen center (α-protons), can be influenced by the proximity of the methanesulfonate anion. Studies on quaternary ammonium (B1175870) salts have shown that interactions with anions can occur via directional, non-classical hydrogen bonds between the cation's +N-C-H groups and the anion. mdpi.com These interactions can be detected as changes in proton chemical shifts, providing evidence for the formation and structure of ion pairs in solution. mdpi.com
Impact of Solvent Environment on Ion-Pair Association Constants
The equilibrium between free ions and ion pairs for this compound is profoundly influenced by the properties of the solvent. The ion-pair association constant (Kₐ) is not an intrinsic property of the salt but is instead a measure of the interaction within a specific medium. The primary solvent properties affecting Kₐ are its dielectric constant (ε), polarity, and specific solvation capabilities.
Dielectric Constant (ε): Solvents with a high dielectric constant, such as water (ε ≈ 80) and dimethyl sulfoxide (B87167) (DMSO) (ε ≈ 47), are effective at shielding the electrostatic attraction between the TBA⁺ cation and the methanesulfonate anion. This leads to greater dissociation, and consequently, a lower ion-pair association constant. capes.gov.br
Low-Polarity Solvents: In contrast, nonpolar or low-polarity solvents like tetrahydrofuran (THF) (ε ≈ 7.5) or hydrocarbons cannot effectively solvate the individual ions. capes.gov.br This results in a strong electrostatic attraction between the cation and anion, leading to the predominance of the ion-pair form and a high Kₐ value. capes.gov.br
The table below illustrates the general trend of how solvent properties affect ion-pair association for a typical tetrabutylammonium salt.
| Solvent | Dielectric Constant (ε) at 25°C | General Kₐ Trend | Primary Interaction |
| Water | 80.1 | Very Low | Strong Ion Solvation |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Low | Strong Ion Solvation |
| Acetonitrile (B52724) | 37.5 | Moderate | Ion Solvation |
| Methanol | 32.7 | Moderate | Ion Solvation (H-Bonding) |
| Tetrahydrofuran (THF) | 7.5 | High | Weak Ion Solvation |
| Toluene | 2.4 | Very High | Poor Ion Solvation |
This table represents a general trend. Actual Kₐ values are specific to the salt and temperature.
Factors Influencing Ion-Pair Partition of Quaternary Ammonium Compounds
The partitioning of a quaternary ammonium ion pair, such as this compound, between two immiscible phases (typically an aqueous and an organic phase) is a critical aspect of its application in areas like phase-transfer catalysis. This partitioning is quantified by the partition coefficient (P') and is influenced by the structural characteristics of both the cation and the anion.
Cation Structure: The lipophilicity of the quaternary ammonium cation is a dominant factor. The four butyl groups of the tetrabutylammonium cation give it significant hydrophobic character, favoring its partition into the organic phase. The distribution constant generally increases with the increasing length of the alkyl chains on the cation. researchgate.net
Anion Structure (Counter-ion): The nature of the counter-ion is equally crucial. The partitioning of the ion pair into the organic phase is a cooperative effect. A study comparing various counter-ions for quaternary ammonium compounds found that the methanesulfonate (mesylate) anion provides a relatively low lipophilicity enhancement compared to other anions. nih.gov The established order of lipophilicity enhancement shows that highly lipophilic anions like deoxycholate can increase partitioning by a factor of 300, while methanesulfonate's effect is minor. nih.gov This indicates that the methanesulfonate anion has a stronger preference for the aqueous phase compared to more lipophilic anions like p-toluenesulfonate. nih.gov
Ion Size and Flexibility: The size, shape, and flexibility of both the cation and the anion affect the stability and partitioning of the ion pair. nih.gov The large, somewhat flexible tetrabutylammonium cation can adapt to pair with various anions.
The table below, based on data from a study on quaternary ammonium drug partitioning, shows the relative lipophilicity-increasing effect of different counter-ions. nih.gov
| Counter-ion | Abbreviation | Relative Lipophilicity Enhancement |
| Deoxycholate | DOC | Very High (e.g., ~300x) |
| Prostaglandin E1 | PGE1 | Very High (e.g., ~300x) |
| Caproate | CPR | High (e.g., ~40x) |
| p-Toluenesulfonate | PTS | High (e.g., ~40x) |
| Nicotinate | NIC | Moderate |
| Hydrogenmaleate | HMAL | Moderate |
| Pyruvate | PYRU | Low |
| Acetate | AC | Low |
| Methanesulfonate | MES | Low |
| Hydrogenfumarate | HFUM | Low |
Reaction Pathway Elucidation and Kinetic Studies
Investigation of Nucleophilic Substitution Processes Facilitated by Methanesulfonate Anion Displacement
The methanesulfonate anion (CH₃SO₃⁻) is an effective leaving group in nucleophilic substitution (Sₙ) reactions. This is because the negative charge of the resulting anion is stabilized by resonance across the three oxygen atoms, making it a stable, weakly basic species. In reactions involving this compound, the salt can play a dual role: the cation can act as a phase-transfer catalyst, while the anion can be the leaving group in a separate substrate molecule.
A common reaction pathway is the bimolecular nucleophilic substitution (Sₙ2) mechanism. msu.edulibretexts.org In this process, a nucleophile (Nu⁻) attacks an electrophilic carbon atom on a substrate (R-OMs), displacing the methanesulfonate (mesylate, MsO⁻) group in a single, concerted step.
Reaction: Nu⁻ + R-OMs → R-Nu + MsO⁻
The role of the tetrabutylammonium (TBA⁺) cation is crucial in reactions conducted in two-phase systems (e.g., aqueous/organic). The TBA⁺ cation forms an ion pair with the nucleophile (e.g., from an aqueous solution of NaNu) and transports it into the organic phase where the substrate (R-OMs) is dissolved. This process, known as phase-transfer catalysis, dramatically increases the reaction rate by bringing the reactants together. researchgate.netias.ac.in
Kinetic studies comparing the reactivity of various leaving groups have shown that while methanesulfonate is a good leaving group, its reactivity can be lower than that of halides like iodide and bromide in certain systems. For instance, in a study of nucleophilic substitution on a sterically hindered neopentyl skeleton, iodide and bromide were found to be more reactive than methanesulfonate and p-toluenesulfonate. nih.govresearchgate.net
Kinetic Modeling and Rate Determination of this compound-Mediated Reactions
The kinetics of reactions where this compound acts as a phase-transfer catalyst are complex, as they involve both mass transfer between phases and the intrinsic chemical reaction rate. Kinetic modeling is essential to understand the mechanism and optimize reaction conditions.
For a typical Sₙ2 reaction under phase-transfer conditions, the reaction is second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile in the organic phase. libretexts.org
Rate Equation (Organic Phase): Rate = k [R-OMs]ₒᵣ₉ [Nu⁻]ₒᵣ₉
However, the concentration of the nucleophile in the organic phase, [Nu⁻]ₒᵣ₉, is controlled by the phase-transfer equilibrium and is directly related to the concentration of the catalyst (TBA⁺). Therefore, the observed reaction rate is influenced by several factors that can be systematically studied to build a kinetic model. capes.gov.brresearchgate.net If the substrate is in large excess compared to the nucleophile, the reaction can often be treated using a pseudo-first-order kinetic model. researchgate.net
A dynamic model for such a system would incorporate the extractive equilibrium of the nucleophile and the subsequent oxidative reaction. capes.gov.brresearchgate.net The rate of reaction can be determined by monitoring the disappearance of a reactant or the appearance of a product over time, often using techniques like gas chromatography or spectroscopy. ias.ac.in
The key parameters investigated in kinetic studies of such phase-transfer catalyzed reactions are summarized in the table below.
| Parameter | Rationale for Investigation |
| Catalyst Concentration | The reaction rate is typically dependent on the catalyst concentration up to a certain point, after which it may plateau as the organic phase becomes saturated with the catalyst-nucleophile ion pair. ias.ac.in |
| Substrate Concentration | Determines the reaction order with respect to the substrate. |
| Nucleophile Concentration | Determines the reaction order with respect to the nucleophile. |
| Temperature | Affects the rate constant (k) according to the Arrhenius equation, allowing for the determination of the activation energy. |
| Stirring Speed | In a two-phase system, the reaction can be limited by the rate of mass transfer across the phase boundary. The rate is studied at various stirring speeds to ensure the measurements reflect the intrinsic chemical kinetics, not the mass transfer rate. ias.ac.in |
| Solvent Choice | The organic solvent affects the solubility of the reactants and the catalyst, as well as the ion-pair association, influencing the overall rate. |
Applications of Tetrabutylammonium Methanesulfonate in Advanced Organic Synthesis Research
General Catalysis and Reaction Media Studies
The distinct properties of tetrabutylammonium (B224687) methanesulfonate (B1217627) make it a valuable tool for enhancing reaction efficiency and exploring alternative, greener chemical processes.
In many organic syntheses, reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase. This separation severely limits the reaction rate due to the inability of the reactants to interact. Tetrabutylammonium methanesulfonate functions as a phase-transfer catalyst (PTC) to overcome this barrier. alfachemic.comtheaic.orgwikipedia.org A PTC is a substance that transports a reactant from one phase to another where the reaction can proceed. operachem.com
The mechanism involves the lipophilic tetrabutylammonium cation, which can readily move into the organic phase. It pairs with a reactant anion (like the methanesulfonate anion itself, or another anion from the aqueous phase) and shuttles it from the aqueous layer to the organic layer where the organic substrate is dissolved. operachem.com Once in the organic phase, the reactant anion is minimally solvated—often described as a "naked" anion—making it highly reactive and significantly accelerating the rate of reaction. theaic.orgoperachem.com The catalyst can then return to the aqueous phase to transport another anion, allowing a small amount of the catalyst to facilitate the entire reaction. theaic.org This process dramatically improves reaction yields and reduces reaction times in heterogeneous systems. operachem.com
Components of a Typical Phase-Transfer Catalysis System
| Component | Role | Example Phase |
|---|---|---|
| Organic Substrate | The main reactant that is typically non-polar. | Organic Phase (e.g., Toluene, Dichloromethane) |
| Ionic Reactant | The nucleophile or base, typically a salt. | Aqueous Phase (Water) |
| Phase-Transfer Catalyst | Transports the ionic reactant into the organic phase. | Active at the Interface and in the Organic Phase |
This compound is classified as an ionic liquid (IL), which is a salt with a melting point below 100 °C. google.comnih.gov Ionic liquids are explored as alternative reaction media due to their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.commdpi.com These characteristics position them as potentially "green" solvents that can replace volatile and often toxic traditional organic solvents. researchgate.net
Research has shown that ionic liquids can act as both the solvent and the catalyst in a reaction. For instance, an ionic liquid with a methanesulfonate anion, 1-butyl-3-methylimidazolium methanesulfonate ([bmim][MeSO4]), has been successfully used as a recyclable catalyst and medium for the synthesis of bis(indolyl)methanes at room temperature under solvent-free conditions. researchgate.net The properties of this compound make it a candidate for similar applications, where it can provide a controlled environment for chemical reactions, potentially enhancing reaction rates and selectivity while simplifying product separation and catalyst recycling. mdpi.comresearchgate.net
Specific Reaction Enhancements and Methodologies
The utility of tetrabutylammonium salts is evident in their application to specific classes of organic reactions, including nucleophilic substitutions and condensation reactions.
Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, are fundamental in organic chemistry for creating new carbon-heteroatom bonds. The efficiency of these reactions often depends on the reactivity of the nucleophile. As a phase-transfer catalyst, this compound facilitates these reactions by transporting a nucleophilic anion from an aqueous or solid phase into an organic phase containing the electrophilic substrate. theaic.orgnih.gov
In the context of an SN2 reaction, the tetrabutylammonium cation pairs with the nucleophile (e.g., F⁻, CN⁻, N₃⁻). This ion pair is soluble in the organic solvent. ucl.ac.uk The large, bulky nature of the tetrabutylammonium cation results in a weak interaction with the anion. This leaves the anion highly reactive and available for a nucleophilic attack on the substrate, leading to a rapid substitution reaction. theaic.orgoperachem.com While specific studies on fluorinations using this compound are not detailed, the principle is well-established with other tetrabutylammonium salts. For example, tetrabutylammonium azide (B81097) and tetrabutylammonium bromide have been shown to be effective in promoting nucleophilic substitution reactions. nih.govucl.ac.uk
The direct condensation of alcohols and carboxylic acids to form esters is an equilibrium-limited reaction that typically requires the removal of water to proceed to completion. Certain tetrabutylammonium salts have been investigated as catalysts for this transformation. Research has demonstrated that tetrabutylammonium tribromide (TBATB) is an efficient catalyst for the direct condensation of various alcohols and carboxylic acids under solvent-free conditions. researchgate.netumich.edu
In this specific case, the catalytic activity is attributed to the tribromide anion, which serves as an excellent source of anhydrous hydrogen bromide (HBr) in the reaction medium. The HBr protonates the alcohol, making it a better leaving group and facilitating the nucleophilic attack by the carboxylic acid. researchgate.net This method is notable for its high yields and the absence of dehydrating agents. It is important to note that this mechanism is specific to the tribromide salt. The methanesulfonate anion, being the conjugate base of a strong acid, would not function in the same manner to generate an acid catalyst.
The alkylation of phenolic and carboxylic hydroxyl groups is a crucial transformation in organic synthesis. Research into the quantitative alkylation of complex molecules like lignin (B12514952) monomers has highlighted the effectiveness of using a tetrabutylammonium salt as a reagent. Specifically, studies show that tetrabutylammonium hydroxide (B78521) (TBAH) is a highly effective base for the complete methylation of lignin monomers at room temperature when used with methyl iodide (MeI). nih.govnih.govacs.org
In this method, the hydroxide anion from TBAH acts as a strong base to deprotonate the acidic phenolic and carboxylic acid hydroxyl groups on the lignin monomers. nih.gov This in-situ generation of phenoxide and carboxylate anions makes them highly nucleophilic. The tetrabutylammonium cation ensures the solubility of these anions in the reaction medium, allowing for rapid and quantitative alkylation by the alkyl halide. nih.gov This approach is noted for its mild conditions and high, often quantitative, yields, representing a significant improvement over other methods that may require harsh conditions. nih.gov While this powerful method utilizes the tetrabutylammonium cation, it is the basicity of the hydroxide anion that is critical for its success, a role the non-basic methanesulfonate anion cannot perform.
Quantitative Methylation of Lignin Monomers using TBAH and MeI
| Lignin Monomer Substrate | Reaction Time (h) | Yield of Methylated Product (%) |
|---|---|---|
| Vanillin | 0.5 | 99 |
| Acetovanillone | 0.5 | 99 |
| Vanillic acid | 0.5 | 99 |
| Ferulic acid | 1 | 99 |
| p-Coumaric acid | 1 | 99 |
| Sinapinic acid | 1 | 99 |
Data adapted from research on methylation using tetrabutylammonium hydroxide (TBAH) and methyl iodide (MeI) at room temperature. nih.gov
Regio- and Stereoselective Transformations
This compound is increasingly recognized for its utility in facilitating highly selective organic reactions. Its role as a phase-transfer catalyst and as a bulky counterion allows for precise control over the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms in a molecule. This section explores its application in two key areas of advanced organic synthesis research.
Ion Pair-Directed Regiocontrol in Transition-Metal Catalysis (e.g., Iridium-Catalyzed Borylation)
The selective functionalization of carbon-hydrogen (C-H) bonds at a specific position on an aromatic ring is a significant challenge in organic synthesis. Iridium-catalyzed borylation has emerged as a powerful method for this purpose, and the regiochemical outcome of this reaction can be influenced by the choice of directing groups. nih.govnih.gov In this context, the tetrabutylammonium cation, paired with an appropriate anion like methanesulfonate, can serve as a sterically demanding directing group to control the position of borylation.
The strategy involves the formation of an ion pair between the bulky tetrabutylammonium cation and an anionic substrate. This ion pair then interacts with the iridium catalyst in a way that directs the borylation to a less sterically hindered position. For instance, in the borylation of arenes, the bulky nature of the tetrabutylammonium cation can disfavor functionalization at the meta-position, thereby promoting the more challenging para-selective reaction. researchgate.net This approach, which leverages noncovalent interactions between the catalyst and the substrate, is a valuable tool for achieving regioselectivity that would be difficult to obtain otherwise. researchgate.net
Table 1: Regioselectivity in Iridium-Catalyzed Borylation using Ion Pair-Directed Strategy
| Substrate Type | Directing Group | Predominant Regioselectivity | Rationale |
| Anilines, Phenols | Tetrabutylammonium Sulfonate/Sulfamate | para | The bulky tetrabutylammonium cation sterically hinders the meta-position, favoring borylation at the para-position. researchgate.net |
| Benzamides | Newly designed 2,2'-bipyridine (B1663995) ligand | meta | Lewis acid-base interaction between the ligand and the substrate directs the borylation to the meta-position. |
| Benzaldehyde | 8-Aminoquinoline (8-AQ) vs. Tetramethylphenanthroline (TMP) | ortho vs. meta | The choice of an external ligand can switch the regioselectivity under identical reaction conditions. scilit.com |
This strategy of using bulky counterions like tetrabutylammonium to direct the regioselectivity of transition-metal catalyzed reactions is a growing area of research, offering a powerful method for the synthesis of complex organic molecules.
Development of Asymmetric Phase Transfer Catalysis (APTC) Systems
Asymmetric Phase Transfer Catalysis (APTC) is a powerful technique for the synthesis of chiral molecules. It involves the use of a chiral phase-transfer catalyst to shuttle a reactant from one phase (typically aqueous) to another (typically organic), where it undergoes a reaction to form a chiral product. researchgate.net Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts, and when the cation is chiral, it can induce enantioselectivity in the reaction. researchgate.net
The general principle of APTC involves the formation of a chiral ion pair between the catalyst and a prochiral substrate. This ion pair then reacts with another reagent in the organic phase, with the chirality of the catalyst directing the approach of the reagent to the substrate, leading to the preferential formation of one enantiomer over the other. The rational design of the chiral catalyst is crucial for achieving high levels of enantioselectivity. researchgate.net
While tetrabutylammonium salts, in general, are widely used in phase-transfer catalysis, the development of APTC systems often relies on more complex, chiral quaternary ammonium cations derived from natural products like cinchona alkaloids. These catalysts create a well-defined chiral environment around the reacting species. While this compound itself is not chiral and therefore not an asymmetric catalyst, its properties as a phase-transfer agent are relevant to the broader field of phase-transfer catalysis. The use of related tetrabutylammonium salts, such as tetrabutylammonium hydrogen sulfate, has been shown to be effective in various phase-transfer reactions. nih.gov
Table 2: Components of a Typical Asymmetric Phase Transfer Catalysis (APTC) System
| Component | Role | Example |
| Chiral Phase-Transfer Catalyst | Induces enantioselectivity by forming a chiral ion pair with the substrate. | Chiral quaternary ammonium salts (e.g., derived from cinchona alkaloids) |
| Substrate | A prochiral molecule that is transformed into a chiral product. | Ketones, imines, α-amino acid derivatives |
| Reagent | Reacts with the substrate in the organic phase. | Alkylating agents, Michael acceptors |
| Aqueous Phase | Typically contains a nucleophile or a base. | NaOH, KOH solution |
| Organic Phase | The solvent for the substrate and the reaction. | Toluene, dichloromethane (B109758) |
The field of APTC is a testament to the power of catalysis in achieving high levels of stereocontrol in organic synthesis, with ongoing research focused on the design of new and more efficient chiral catalysts.
Applications of Tetrabutylammonium Methanesulfonate in Electrochemical Research
Electrolyte Systems Development and Characterization
The development of effective and stable electrolyte systems is fundamental to advancing electrochemical technologies. Tetrabutylammonium (B224687) methanesulfonate (B1217627) serves as a key compound in this area, particularly in the formulation of ionic liquids and the study of non-aqueous electrolytes.
Tetrabutylammonium methanesulfonate is recognized as a useful ionic liquid for electrochemical applications. scbt.com Ionic liquids (ILs), which are salts in a liquid state at or near room temperature, are valued in electrochemistry for their negligible vapor pressure, high thermal and chemical stability, and wide electrochemical windows. mdpi.comresearchgate.net Quaternary ammonium (B1175870) salts, such as this compound, represent an economically viable class of ionic liquids that often exhibit superior thermal and chemical stability compared to other common IL families like those based on pyridinium (B92312) and imidazolium (B1220033). mdpi.com
The structure of this compound, comprising a bulky tetrabutylammonium cation and a methanesulfonate anion, influences its physicochemical properties, such as viscosity and density, which are critical for its performance in electrochemical systems. researchgate.net These properties are dependent on the molecular interactions and the formation of aggregates in solution. researchgate.net The use of ILs like this compound as electrolytes or as additives to conventional organic electrolytes is a strategy employed to enhance the performance and safety of electrochemical devices. mdpi.com For instance, studies on various tetrabutylammonium-based salts have highlighted their potential in creating solid electrolytes with high ionic conductivity, particularly in their high-temperature phases. mdpi.com
The performance of an electrolyte is critically dependent on its ionic conductivity and its stability across a wide electrochemical potential range. Tetrabutylammonium salts have been the subject of extensive investigation in various non-aqueous solvents to characterize these properties.
Research has shown that in solvents with low to moderate dielectric constants, the degree of ion association is a key factor influencing conductivity. nih.gov For example, studies comparing tetrabutylammonium salts with different anions in solvents like tetrahydrofuran (B95107) and dichloromethane (B109758) have revealed that larger anions with more delocalized charge lead to lower ion association and thus greater dissociation. nih.gov While this specific study did not include the methanesulfonate anion, it provides a framework for understanding the behavior of tetrabutylammonium-based electrolytes. The methanesulfonate anion's properties would similarly influence the salt's dissociation and conductivity in non-aqueous media.
The electrochemical stability of tetrabutylammonium-based electrolytes allows them to be used in a wide potential window. This is a crucial property for high-voltage applications. For example, the related salt N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate (B81430) (DEME-BF4) exhibits a wide potential window of 6.0 V, making it suitable for high-performance capacitors. iaea.org Similarly, physicochemical and electrochemical properties have been determined for N,N,N-dimethylbutylammonium methanesulfonate, a structurally related ionic liquid, showing its potential for electrochemical applications where fast ion deposition is required. iaea.org High ionic conductivity has been observed in the high-temperature phases of various tetrabutylammonium salts, a phenomenon linked to the disordered nature of their crystal structures. mdpi.com
| Tetrabutylammonium Salt | Solvent | Key Finding | Reference |
|---|---|---|---|
| [NBu₄][B(C₆F₅)₄] | Tetrahydrofuran, Dichloromethane | Exhibits significantly lower ion association constants compared to salts with traditional anions, attributed to the highly delocalized charge of the anion. | nih.gov |
| Tetrabutylammonium Perchlorate (TBAClO₄) | Solid State | The high-temperature cubic phase shows high ionic conductivity, which correlates with the entropy of the polymorphous phase transition. | mdpi.com |
| Tetrabutylammonium Triflate (TBAOTf) | Magnesium Battery Electrolyte | Used as an additive, it improves the dissolution of Mg salts, enhancing the concentration of charge-carrying species and widening the anodic stability window. | nih.gov |
Energy Storage Device Applications
The unique properties of this compound make it a candidate for inclusion in various energy storage technologies, including advanced batteries, supercapacitors, and redox flow batteries.
This compound and related compounds are explored as electrolyte components in advanced energy storage systems like hybrid battery-supercapacitor devices. rsc.orgrsc.org These systems aim to combine the high energy density of batteries with the high power density and long cycle life of supercapacitors. mdpi.comresearchgate.net The electrolyte is a critical component that dictates the device's operational voltage, power capability, and safety. iaea.org
In the realm of supercapacitors, also known as electric double-layer capacitors (EDLCs), ionic liquids are valued for their wide potential windows, which allows for higher operating voltages and consequently higher energy storage capacity. iaea.org Aliphatic quaternary ammonium salt-based ionic liquids have been shown to be practically useful in EDLCs, offering high ionic conductivity and good durability at elevated temperatures. iaea.org The combination of battery-type electrodes with supercapacitor electrodes in hybrid systems, sometimes called "BatCaps" or "supercapatteries," requires electrolytes that can support both Faradaic and non-Faradaic charge storage mechanisms. rsc.orgrsc.orgnasa.gov
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels is a significant area of research aimed at mitigating greenhouse gas emissions. mdpi.com Ionic liquids play a crucial role in this process by acting as co-catalysts, enhancing CO₂ solubility, and improving reaction efficiency. mdpi.comfrontiersin.org
Tetrabutylammonium salts are frequently used as supporting electrolytes in non-aqueous studies of CO₂ reduction. chemrxiv.org In these systems, the primary role of the supporting electrolyte is to increase the conductivity of the solution and minimize ohmic losses. chemrxiv.org However, research indicates that the electrolyte cation can also influence the interfacial properties at the electrode surface, thereby affecting the reaction kinetics and product selectivity. chemrxiv.org
Studies have shown that in ionic liquid mixtures, the imidazolium-based cation often acts as the primary co-catalyst for CO₂ reduction. mdpi.comchemrxiv.org For example, in mixtures of an imidazolium-based ionic liquid and a tetrabutylammonium salt in acetonitrile (B52724), the concentration of the ionic liquid critically determines the reaction rate. chemrxiv.org The presence of the ionic liquid can decrease the overpotential required for CO₂ reduction and shift the reaction pathway, for instance, promoting the formation of carbon monoxide (CO) over other products like oxalate (B1200264). researchgate.net The combination of metal electrodes with ionic liquid electrolytes creates unique catalytic interfaces that can significantly enhance the efficiency of CO₂ electroreduction. iscre.org
| Electrolyte System | Electrode | Key Finding | Reference |
|---|---|---|---|
| EMIm-BF₄ with TBA-BF₄ in Acetonitrile | Silver (Ag) | The concentration of the imidazolium-based ionic liquid is critical, with a maximum reaction rate enhancement observed at a specific mole fraction. The TBA salt acts as a supporting electrolyte. | chemrxiv.org |
| [emim][Tf₂N] in Acetonitrile | Lead (Pb) | The ionic liquid decreases the reduction overpotential by 0.18 V and promotes the formation of CO instead of oxalate compared to conventional electrolytes. | researchgate.net |
| Imidazolium-based ILs with [TBA][PF₆] in Acetonitrile | Silver (Ag) | The catalytic activity for CO₂ reduction primarily originates from the imidazolium cation. | mdpi.com |
Redox flow batteries (RFBs) are promising for large-scale energy storage, and their performance is heavily influenced by the electrolyte composition. mdpi.com Electrolytes in RFBs must possess high solubility for the redox-active species, high ionic conductivity, and stability over a wide range of operating conditions. mdpi.comresearchgate.net
While direct studies on this compound in RFBs are not prominent, the demonstrated benefits of the methanesulfonate group in VRFB electrolytes suggest its potential. Furthermore, the choice of the supporting electrolyte cation in non-aqueous RFBs can significantly impact the redox potential and electrochemical stability of the redox-active molecules. rsc.org The large tetrabutylammonium cation could influence the coordination environment of the redox species, potentially leading to improved stability. rsc.org The development of novel electrolytes, including those based on ionic liquids or microemulsions, is an active area of research to overcome the limitations of current aqueous and non-aqueous RFB systems. frontiersin.org
Electrodeposition Studies
In electrodeposition, the composition of the electrolyte is crucial for controlling the reaction kinetics and the properties of the deposited material. This compound is utilized in non-aqueous electrolytes, such as those with dimethylsulfoxide (DMSO), to facilitate the electrodeposition process. rsc.org
Indium Electrodeposition from Methanesulfonate-Based Electrolytes
The electrodeposition of indium from a non-aqueous electrolyte containing indium(III) methanesulfonate and DMSO has been investigated, using this compound as a supporting electrolyte. rsc.org Research has shown that the electrochemical process involves the reduction of indium(III) to both indium(I) and metallic indium(0). researchgate.netrsc.org The predominant reaction is the reduction to metallic indium. researchgate.netnih.gov
The process is also characterized by the stripping of deposited indium back to indium(I), which is an unstable species that can disproportionate into indium(III) and indium(0), leading to the formation of micron-sized indium particles in the electrolyte. researchgate.netrsc.org The temperature of the electrodeposition process has a significant effect on the outcome. For instance, at 26 °C, indium deposits as smooth, flat films, while at a higher temperature of 160 °C, it forms droplets. researchgate.netrsc.orgnih.gov
Cyclic voltammetry (CV) is a key technique used to study this system. CV scans of a solution of 0.25 mol dm⁻³ this compound in DMSO show the electrochemical window of the electrolyte. researchgate.net When indium(III) methanesulfonate is added, the CV reveals the reduction and oxidation peaks associated with the indium deposition and stripping processes. researchgate.net
Table 1: Experimental Parameters for Indium Electrodeposition
| Parameter | Value | Reference |
|---|---|---|
| Electrolyte Composition | 0.25 mol dm⁻³ In(CH₃SO₃)₃ in DMSO | researchgate.net |
| Supporting Electrolyte | 0.25 mol dm⁻³ this compound | researchgate.net |
| Working Electrode | Platinum (Pt) or Glassy Carbon (GC) | rsc.orgresearchgate.net |
| Deposition Temperature | 26 °C and 160 °C | rsc.orgresearchgate.netnih.gov |
Impact on Electrodeposited Film Morphology and Crystallinity
The presence of tetrabutylammonium cations in the electrolyte can significantly influence the morphology and crystalline structure of the electrodeposited indium films. While much of the detailed research focuses on tetrabutylammonium chloride (TBACh), the principles regarding the influence of the tetrabutylammonium ion are relevant. kaznu.kzsemanticscholar.org
The addition of tetrabutylammonium ions has been shown to inhibit the cathodic process by increasing the activation energy, which can lead to changes in the nucleation and growth mechanism of the deposit. kaznu.kzsemanticscholar.org This inhibition can suppress the formation of dendritic or rough deposits, leading to smoother and more compact films. kaznu.kz
Specifically, in studies using TBACh, the addition of tetrabutylammonium ions was found to have a "leveling action," resulting in denser cathodic deposits. kaznu.kz At certain concentrations, it can lead to a decrease in the average grain size of the electrodeposited indium. semanticscholar.org For example, the addition of TBACh at a concentration of 10⁻⁴ M was found to decrease the average grain radius of indium deposits from 15 μm to 8 μm at a potential of –0.94 V. semanticscholar.org This effect is attributed to the influence of the additive on the nucleation rate and the density of nucleation sites. kaznu.kzsemanticscholar.org
The morphology of the indium deposit is also highly dependent on the temperature of the electrolyte. As observed in methanesulfonate-based systems with TBAMs, deposition at room temperature (26°C) results in smooth, flat films. rsc.orgnih.gov In contrast, deposition at an elevated temperature of 160°C leads to the formation of indium droplets. rsc.orgnih.gov Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to analyze these morphological and crystalline characteristics. rsc.org
Table 2: Influence of Deposition Temperature on Indium Film Morphology
| Deposition Temperature | Resulting Film Morphology | Reference |
|---|---|---|
| 26 °C | Smooth, flat films | researchgate.netrsc.orgnih.gov |
Applications of Tetrabutylammonium Methanesulfonate in Materials Science Research
Polymer Chemistry and Polymerization
The utility of tetrabutylammonium (B224687) methanesulfonate (B1217627) in polymer science is notable, particularly in the realm of controlled polymerization and the synthesis of conductive polymers.
Catalysis in Living Radical Polymerizations (e.g., Oxyanion-Catalyzed RCMP)
Living radical polymerizations are techniques that allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net These methods often rely on a dynamic equilibrium between active and dormant polymer chains. mdpi.com While specific details on the direct use of tetrabutylammonium methanesulfonate in oxyanion-catalyzed ring-opening metathesis polymerization (RCMP) are not extensively documented in the provided results, the principles of living/controlled polymerizations provide a framework for its potential role. mdpi.comibm.com In such systems, the methanesulfonate anion could potentially act as a counterion to a cationic catalyst, influencing its solubility and reactivity, thereby affecting the polymerization kinetics and control over the polymer structure.
Synthesis of Functional Polymers with Controlled Architectures
The synthesis of functional polymers with precise architectures is a cornerstone of modern polymer chemistry. rsc.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the creation of block copolymers with specific sequences of different monomer units. aston.ac.uk While direct examples of this compound in this specific context are not detailed, its properties as a phase transfer catalyst and electrolyte suggest its utility. For instance, in the synthesis of block copolymers, controlling the reaction environment is crucial, and the addition of salts like this compound can influence the solubility of monomers and growing polymer chains, thereby impacting the final polymer architecture.
Electrolytes in Conducting Polymer Preparation (e.g., Polypyrrole)
This compound serves as a crucial electrolyte in the electrochemical preparation of conducting polymers like polypyrrole. During the electropolymerization of pyrrole, the electrolyte provides the necessary ionic conductivity for the process to occur. The large tetrabutylammonium cation and the methanesulfonate anion can be incorporated into the growing polymer film as dopants, influencing the polymer's conductivity, morphology, and mechanical properties. The choice of electrolyte has a significant impact on the final characteristics of the conducting polymer.
Advanced Materials Fabrication
The application of this compound extends to the fabrication of advanced materials, including actuator-sensor devices and composite systems.
Development of Cation-Selective Actuator-Sensor Devices
Recent research has demonstrated the use of tetrabutylammonium salts in the development of cation-selective actuator-sensor devices. nih.gov In a study utilizing a composite material of microcrystalline cellulose (B213188) and multi-walled carbon nanotubes, tetrabutylammonium trifluoromethanesulfonate (B1224126) was one of the electrolytes investigated. The device's ability to distinguish between different cations was observed, with the tetrabutylammonium (TBA+) cation showing the best performance in terms of stress, strain, charge density, and diffusion coefficients. nih.gov This highlights the significant role of the cation in the performance of such devices.
Fabrication of Composite Systems and Nanostructured Materials
This compound is also employed in the fabrication of composite materials and nanostructures. For instance, it can be used in the synthesis of composite materials where a conducting polymer is integrated with another material, such as cellulose or carbon nanotubes, to create a functional composite. nih.gov The salt can act as a dispersant or a charge stabilizer during the synthesis process, ensuring a homogeneous distribution of the components and influencing the final morphology and properties of the composite material. The sulfonation of materials, a process that introduces sulfonic acid groups, is another area where related compounds are used to enhance properties for applications in biomaterials and other advanced materials. mdpi.commdpi.com
Thermal Energy Storage Applications
Thermal energy storage systems are crucial for bridging the gap between energy availability and demand, thereby enhancing the efficiency and reliability of energy networks. Phase change materials (PCMs) are a key component of latent heat thermal energy storage (LHTES) systems, as they can store and release large amounts of energy at a nearly constant temperature during their phase transition.
Evaluation as Phase Change Materials for Thermal Energy Storage
This compound, an ionic liquid, presents several characteristics that make it a subject of interest for PCM applications. Ionic liquids are salts that are in a liquid state at relatively low temperatures, often below 100°C. Their negligible vapor pressure, wide liquid-state range, and high thermal stability are advantageous for TES applications.
While direct and extensive research on the latent heat of fusion of this compound specifically for TES is not widely available in current scientific literature, its potential can be inferred from studies on analogous tetrabutylammonium-based salts. For instance, research on tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (B91526) (TBA-PF6) has provided valuable insights into the thermal behavior of this class of compounds.
Vendor-supplied data indicates that this compound has a melting point in the range of 78-80 °C. sigmaaldrich.comscbt.com This positions it as a potential candidate for medium-temperature TES applications. The melting point is a critical parameter for a PCM, as it dictates the operating temperature of the storage system.
To illustrate the typical thermal properties investigated for such materials, the table below presents data for the analogous compound, tetrabutylammonium bromide, which has been studied for its PCM properties.
Table 1: Thermal Properties of Tetrabutylammonium Bromide (TBA-Br) as a Phase Change Material
| Property | Value |
|---|---|
| Melting Point | ~120 °C |
| Latent Heat of Fusion | ~45 kJ/kg |
Note: This data is for an analogous compound and is presented for illustrative purposes due to the lack of specific data for this compound.
Further research, including differential scanning calorimetry (DSC) analysis, would be necessary to determine the precise latent heat of fusion and specific heat capacity of this compound, which are crucial for quantifying its energy storage density.
Impact of Nanoparticle Additives on Physicochemical and Thermal Properties for Energy Applications
A significant challenge in the application of many PCMs is their inherently low thermal conductivity, which impedes the rate of heat transfer during charging and discharging cycles. One promising strategy to overcome this limitation is the dispersion of highly conductive nanoparticles within the PCM to create a nano-enhanced phase change material (NePCM).
While no specific studies were found on the impact of nanoparticle additives on this compound, research on similar tetrabutylammonium salts provides a strong indication of the potential effects. A notable study investigated the influence of aluminum oxide (Al2O3) nanoparticles on the thermal properties of tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF6).
The findings from this analogous research revealed that the addition of Al2O3 nanoparticles can have a significant impact on the thermophysical properties of the ionic liquid PCMs. For instance, the latent heat of fusion of TBA-Br was observed to increase with the addition of a specific weight percentage of Al2O3 nanoparticles. This enhancement is a critical finding, as a higher latent heat of fusion translates to a greater energy storage capacity per unit mass of the material.
The table below summarizes the effect of Al2O3 nanoparticle additives on the latent heat of fusion of tetrabutylammonium bromide, based on the aforementioned study.
Table 2: Effect of Al2O3 Nanoparticle Additives on the Latent Heat of Fusion of Tetrabutylammonium Bromide (TBA-Br)
| Al2O3 Concentration (wt%) | Latent Heat of Fusion (kJ/kg) |
|---|---|
| 0 | ~45 |
| 2.5 | ~67 |
| 5.0 | ~58 |
| 7.5 | ~55 |
| 10.0 | ~52 |
Note: This data is for an analogous compound and is presented for illustrative purposes due to the lack of specific data for this compound.
The observed increase in the latent heat of fusion at a certain nanoparticle concentration suggests that the nanoparticles may influence the crystal structure and phase transition behavior of the ionic liquid. However, it is also important to note that beyond an optimal concentration, the latent heat of fusion began to decrease. This highlights the complexity of the interactions between the base PCM and the nanoparticle additives and underscores the need for careful optimization for any given system.
Furthermore, the addition of nanoparticles is generally expected to enhance the thermal conductivity of the base material, which would lead to faster charging and discharging rates for the TES system. While specific thermal conductivity data for nanoparticle-doped this compound is not available, this remains a key area for future investigation.
Applications of Tetrabutylammonium Methanesulfonate in Chemical Biology and Biochemistry Research
Protein Interaction Studies
The distinct characteristics of tetrabutylammonium (B224687) methanesulfonate (B1217627) make it a valuable tool in the study of proteins, particularly in solubilizing complex proteins and influencing their behavior in solution.
The ability to solubilize and extract proteins and enzymes from their native environments, especially from cell membranes, is crucial for their structural and functional characterization. Tetrabutylammonium methanesulfonate has been identified as a useful agent in this context. As a quaternary ammonium (B1175870) salt, its cationic nature allows it to interact with and disrupt cellular membranes, facilitating the release of embedded proteins. This process is critical for overcoming the challenge of poor solubility of many proteins, particularly membrane proteins, in aqueous solutions.
The mechanism of solubilization by quaternary ammonium compounds like [TBA][OMs] involves the interaction of the lipophilic tetrabutylammonium cation with the hydrophobic regions of proteins and lipid membranes. This interaction helps to break down the protein-lipid and protein-protein interactions within the membrane, allowing the protein to be extracted into the solvent phase.
Table 1: Application of this compound in Protein Solubilization
| Application Area | Role of [TBA][OMs] | Research Context |
|---|---|---|
| Protein Extraction | Solubilizing Agent | Used in biochemical applications to solubilize proteins and enzymes for further study. |
The aggregation of proteins is a hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), where the fibrillation of superoxide (B77818) dismutase 1 (SOD1) is implicated. researchgate.netnih.gov While various compounds are being investigated for their potential to inhibit or modulate these aggregation processes, specific research detailing the direct effect of this compound on SOD1 fibrillation or other protein aggregation processes is not extensively available in the public domain. The general field of ionic liquids is being explored for this purpose, but specific data on [TBA][OMs] remains limited.
The stability and proper folding of proteins are paramount to their biological function. Ionic liquids are being investigated for their role as co-solvents that can influence the protein folding landscape and enhance stability under various stress conditions, such as temperature changes or the presence of denaturing agents.
Some preliminary research suggests that this compound is being explored as a co-solvent in protein folding studies. nih.gov The hypothesis is that the ionic liquid can interact with the protein surface, potentially stabilizing its native conformation or influencing the folding pathway. However, detailed studies and comprehensive data on the specific effects of [TBA][OMs] on protein folding and its stabilizing effects under stress are not yet widely published.
Enzyme Modulation and Activity Studies
The activity of enzymes can be significantly influenced by the solvent environment. Ionic liquids, including this compound, are of interest for their potential to modulate enzyme kinetics.
The interaction of quaternary ammonium salts with enzymes can lead to either inhibition or activation of their catalytic function. rsc.org These effects are highly dependent on the specific enzyme and the nature of the ionic liquid. While the broader class of quaternary ammonium compounds is known to interact with enzymes, often by binding to active sites or allosteric sites and thereby altering their conformation and activity, specific mechanistic studies on how this compound inhibits or activates particular enzymes are not well-documented in publicly accessible research. The potential for [TBA][OMs] to act as a modulator of enzyme activity is recognized, but detailed kinetic studies and mechanistic insights are a developing area of research.
Biological Assay Development and Optimization Utilizing Ionic Liquids
The development of robust and sensitive biological assays is fundamental to biochemical research and diagnostics. Ionic liquids are being considered as components in assay buffers to improve analyte stability, enhance signal detection, or facilitate specific biological interactions. For instance, the immobilization of enzymes on electrodes modified with quaternary ammonium salts is a strategy used in the development of biosensors. However, specific examples and detailed protocols for the use of this compound in the development and optimization of biological assays are not extensively reported.
Applications of Tetrabutylammonium Methanesulfonate in Analytical Chemistry Research
Chromatographic Separations
In the field of chromatography, tetrabutylammonium (B224687) methanesulfonate (B1217627) is particularly useful as a mobile phase additive, enhancing the separation and resolution of complex mixtures.
Tetrabutylammonium salts, including the methanesulfonate variant, can be employed as additives in High-Performance Liquid Chromatography (HPLC) to improve the separation of complex mixtures. nih.gov The tetrabutylammonium cation can interact with residual silanol (B1196071) groups on the surface of silica-based stationary phases, reducing peak tailing for basic compounds. Furthermore, its presence in the mobile phase can modify the retention characteristics of the stationary phase, thereby enhancing the separation of various analytes. chromatographyonline.com
The use of mobile phase additives is a common strategy to enhance the separation and resolution of bioactive compounds. nih.gov For instance, in the analysis of nucleotides using C18 HPLC columns, tetrabutylammonium salts are often essential components of the mobile phase to achieve the desired separation. researchgate.net The selection of an appropriate additive and its concentration is critical for optimizing the chromatographic performance. nih.gov While mobile phases optimized for UV detection are not always directly transferable to mass spectrometry (MS) detection, the careful selection of volatile additives is crucial for LC-MS applications. wikipedia.org
| Application Area | Function of Tetrabutylammonium Salt | Example Analytes | Chromatographic Mode |
|---|---|---|---|
| Complex Mixture Separation | Mobile Phase Additive | Bioactive Compounds, Nucleotides | Reversed-Phase HPLC |
Tetrabutylammonium methanesulfonate is a prime example of an ion-pairing reagent used in reversed-phase ion-pair chromatography (RPIPC). thermofisher.comkm3.com.tw This technique is highly effective for the separation of ionic and highly polar compounds that show little or no retention on conventional reversed-phase columns. The fundamental principle involves the addition of the ion-pairing reagent to the mobile phase. chromatographyonline.com
In this process, the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) forms an electrically neutral, and more hydrophobic, ion pair with an anionic analyte in the sample. km3.com.twchromforum.org This increased hydrophobicity enhances the analyte's affinity for the nonpolar stationary phase (e.g., C18), leading to increased retention and improved resolution. km3.com.tw The retention process can be influenced by several factors, including the hydrophobicity and concentration of the ion-pairing reagent. chromatographyonline.comthermofisher.com For anion analysis, quaternary ammonium (B1175870) salts like tetrabutylammonium hydroxide (B78521) are commonly used. thermofisher.com
The use of tetrabutylammonium salts as ion-pairing reagents has been demonstrated in the analysis of various compounds, including nucleotides. researchgate.net However, it is noted that these reagents can permanently alter the surface chemistry of the column, necessitating that columns used with such additives be dedicated to that specific application. researchgate.net
| Technique | Role of this compound | Mechanism | Benefit |
|---|---|---|---|
| Ion Pair Chromatography (IPC) | Cationic Ion-Pairing Reagent | Forms a neutral, hydrophobic ion pair with anionic analytes. | Enhanced retention and resolution of ionic compounds on reversed-phase columns. |
Spectroscopic and Spectrochemical Characterization Techniques
Spectroscopic methods are essential for elucidating molecular structures and monitoring chemical reactions. This compound can play a role in facilitating such analyses.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the chemical composition and molecular structure of materials. youtube.comyoutube.com In the context of this compound, FT-IR can be used to identify the characteristic vibrational modes of both the tetrabutylammonium cation and the methanesulfonate anion.
The FT-IR spectrum of tetrabutylammonium salts typically shows characteristic peaks corresponding to the C-H stretching and bending vibrations of the butyl groups. mdpi.com For example, the FT-IR spectrum of tetrabutylammonium bromide exhibits these characteristic vibrations. chemicalbook.comresearchgate.net Similarly, the methanesulfonate anion would display strong absorption bands related to the S=O stretching vibrations of the sulfonate group (-SO₃H). researchgate.netresearchgate.net The presence of asymmetric and symmetric stretching vibration peaks for O=S=O is indicative of the sulfonic acid group. researchgate.net
By analyzing the shifts in the vibrational frequencies of these functional groups, FT-IR spectroscopy can provide insights into intermolecular interactions, such as ion-pairing and solvation effects. mdpi.com This information is valuable for mechanistic studies, helping to understand how the compound interacts with other molecules in a given chemical environment. The analysis of FT-IR spectra can help identify contamination, degradation, or the modification of a material. youtube.com
| Component | Expected FT-IR Vibrational Modes | Significance in Mechanistic Analysis |
|---|---|---|
| Tetrabutylammonium Cation | C-H stretching and bending | Probing the environment and interactions of the cation. |
| Methanesulfonate Anion | S=O asymmetric and symmetric stretching | Identifying the sulfonate group and its interactions. |
Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary and tertiary structure of proteins. creative-biostructure.commtoz-biolabs.comnih.gov The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. creative-biostructure.combitesizebio.com Analysis of the CD spectrum in the far-UV region (typically 190-250 nm) can provide quantitative estimates of the protein's secondary structure content, such as the percentage of α-helices and β-sheets. creative-biostructure.comcreative-proteomics.com Changes in the CD spectrum can also be used to monitor protein folding, unfolding, and conformational changes in response to environmental factors like temperature or the presence of ligands. creative-biostructure.comlibretexts.org
Based on the conducted research, no specific applications of this compound in the context of protein structural analysis using Circular Dichroism were identified.
UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique in analytical chemistry and biochemistry for both quantitative analysis and reaction monitoring. wikipedia.orgspectroscopyonline.com The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. libretexts.org This relationship allows for the monitoring of reactions by observing the change in absorbance over time as reactants are consumed or products are formed. spectroscopyonline.comspectroscopyonline.com
In biological systems, UV-Vis spectroscopy is frequently employed to monitor enzyme kinetics. libretexts.orgthermofisher.com For example, the formation of NADH, which has a distinct absorbance maximum at 340 nm, can be followed to determine the rate of many enzymatic redox reactions. libretexts.org The technique is also used to study conformational changes in proteins and the melting of DNA. libretexts.org
Tetrabutylammonium salts can be part of the systems studied by UV-Vis spectroscopy. For instance, the addition of tetrabutylammonium hydroxide to a solution of an organic compound in acetonitrile (B52724) has been shown to cause spectral changes that can be monitored by UV-Vis, indicating its role in proton transfer reactions. researchgate.net Similarly, UV-visible spectra have been used to characterize solutions containing tetrabutylammonium bromide. researchgate.net Therefore, in a biological or chemical system where this compound is present, UV-Vis spectroscopy can serve as a valuable tool to monitor the progress of a reaction, provided that one of the components involved has a chromophore that absorbs in the UV-visible range. spectroscopyonline.com
Raman Spectroscopy for Material Characterization and Vibrational Analysis
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, phase, and molecular interactions within a material. The technique is based on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecules in the sample. In the context of this compound, Raman spectroscopy serves as a powerful tool for characterizing both the cation and anion components of the ionic liquid.
The Raman spectrum of this compound is a composite of the individual spectra of the tetrabutylammonium (TBA) cation and the methanesulfonate (mesylate) anion. The TBA cation exhibits characteristic Raman peaks associated with the vibrations of its alkyl chains. A notable feature in the Raman spectra of TBA salts is a sharp peak observed around 261 cm⁻¹, which is attributed to a stretching lattice vibration mode within the cation. nih.gov The sharpness of this peak is indicative of the trans conformation adopted by the TBA ion. nih.gov
The methanesulfonate anion also possesses distinct vibrational modes that are readily identifiable in the Raman spectrum. Research on methanesulfonic acid has identified several key peaks that are characteristic of the methanesulfonate group. researchgate.netroyalsocietypublishing.org These include vibrations associated with the S=O and C-S bonds. Specifically, the C-S stretching mode is typically observed around 772-786 cm⁻¹, and the S=O stretching mode appears near 1210 cm⁻¹. researchgate.net The SO3 group also exhibits bending and rocking modes at lower wavenumbers, around 537 cm⁻¹ and 413 cm⁻¹, respectively. researchgate.net
By analyzing the positions, intensities, and shapes of these characteristic peaks, researchers can confirm the composition and purity of this compound. Furthermore, shifts in these peak positions can provide insights into intermolecular interactions and the local environment of the ions, which is particularly valuable in studies involving this compound as a solvent, electrolyte, or phase-transfer catalyst.
Table 1: Characteristic Raman Peaks for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Tetrabutylammonium (TBA) Cation | Stretching Lattice Vibration | 261 | nih.gov |
| Methanesulfonate Anion | C-S Stretch | 772 - 786 | researchgate.net |
| Methanesulfonate Anion | S=O Stretch | 1210 | researchgate.net |
| Methanesulfonate Anion | SO₃ Bend | 537 | researchgate.net |
| Methanesulfonate Anion | SO₃ Rock | 413 | researchgate.net |
Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Composition Determination
Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with scanning electron microscopy (SEM), is a standard analytical technique for determining the elemental composition of a sample. wikipedia.org The method relies on the principle that each element has a unique atomic structure, which results in a characteristic set of peaks in its X-ray emission spectrum when excited by an electron beam. wikipedia.orglibretexts.org This technique is particularly useful for the analysis of ionic liquids like this compound, providing a rapid and non-destructive means of confirming their elemental makeup.
In the analysis of this compound, EDX spectroscopy can identify and quantify the constituent elements: Carbon (C), Nitrogen (N), Sulfur (S), and Oxygen (O). The molecular formula, C₁₇H₃₉NO₃S, indicates the presence of these elements in specific ratios. chemimpex.comsigmaaldrich.com An EDX spectrum of this compound would show distinct peaks corresponding to the characteristic X-ray emission energies of each of these elements.
While EDX is a powerful tool for qualitative and semi-quantitative analysis, the accurate quantification of light elements such as Carbon and Nitrogen can be challenging. However, studies have demonstrated the utility of ionic liquids as reference materials for the performance evaluation of EDX spectrometers, particularly in the low-energy range where the characteristic X-ray lines for C, N, and O are found. nih.govnih.gov For this compound, the presence of sulfur provides a clear and easily detectable signal at higher energy (Kα line at approximately 2.3 keV), which can serve as a reliable indicator of the compound's presence. nih.gov
The elemental composition data obtained from EDX analysis is crucial for verifying the purity of synthesized this compound and for analyzing its distribution in composite materials or on surfaces in various applications.
Table 2: Expected Elemental Composition of this compound
| Element | Symbol | Atomic Number | Expected Presence | Reference |
| Carbon | C | 6 | Yes | chemimpex.comsigmaaldrich.com |
| Nitrogen | N | 7 | Yes | chemimpex.comsigmaaldrich.com |
| Oxygen | O | 8 | Yes | chemimpex.comsigmaaldrich.com |
| Sulfur | S | 16 | Yes | chemimpex.comsigmaaldrich.com |
Environmental Applications Research of Tetrabutylammonium Methanesulfonate
Pollutant Remediation and Extraction Technologies
The unique properties of quaternary ammonium (B1175870) salts make them subjects of interest for the removal of contaminants from wastewater. Their ability to act as phase-transfer catalysts and their solubility characteristics are particularly relevant in the development of novel extraction techniques.
Research on Extraction and Removal of Heavy Metals from Wastewater
While specific research focusing on tetrabutylammonium (B224687) methanesulfonate (B1217627) for heavy metal removal is limited, studies on closely related compounds like tetrabutylammonium bromide (TBAB) highlight the potential of the tetrabutylammonium cation in these applications. Research has demonstrated the use of TBAB in polymer inclusion membranes (PIMs) for the selective extraction of metal ions from aqueous solutions. mdpi.com
These membranes function by incorporating an ion carrier, in this case, TBAB, into a polymer matrix. The carrier facilitates the transport of specific metal ions from a source phase, such as industrial wastewater, across the membrane to a receiving phase. This process allows for the selective removal and recovery of valuable or hazardous metals.
In one study, a PIM composed of cellulose (B213188) triacetate (CTA) as the polymer base, o-nitrophenyl octyl ether (NPOE) as a plasticizer, and TBAB as the ion carrier was optimized for the removal of Iron(III) from solutions also containing Nickel(II), Cobalt(II), and Lithium(I). mdpi.com The results indicated that the membrane composition was crucial for efficient and selective metal ion transport. A high concentration of hydrochloric acid in the source phase was found to enable the effective and selective transport of Fe(III). mdpi.com This methodology shows promise for treating complex industrial effluents, such as the leach liquor from spent lithium-ion batteries. mdpi.com
Table 1: Optimal Composition of Polymer Inclusion Membrane for Fe(III) Extraction
| Component | Percentage (w/w) | Role in Membrane |
|---|---|---|
| Cellulose Triacetate (CTA) | 35.5% | Base Polymer (Mechanical Strength) |
| o-Nitrophenyl Octyl Ether (NPOE) | 49.2% | Plasticizer (Flexibility) |
| Tetrabutylammonium Bromide (TBAB) | 15.3% | Ion Carrier (Transport & Separation) |
Data sourced from research on polymer-embedded tetrabutylammonium bromide membranes. mdpi.com
Sustainable Chemistry Processes
Tetrabutylammonium salts are also being explored for their role in sustainable chemistry, particularly in the critical area of carbon dioxide capture, which is essential for mitigating climate change.
Development of Carbon Dioxide Capture Methodologies Employing Tetrabutylammonium Methanesulfonate-Based Systems
The capture of carbon dioxide (CO₂) from industrial flue gas is a key strategy for reducing greenhouse gas emissions. While direct research on this compound for this purpose is not widely available, extensive research has been conducted on other tetrabutylammonium salts, such as tetrabutylammonium fluoride (B91410) (TBAF) and tetrabutylammonium bromide (TBAB), for CO₂ capture. nih.govresearchgate.netmdpi.com These salts are used to form semiclathrate hydrates, which are crystalline, ice-like structures that can trap gas molecules.
This hydrate-based gas separation process is considered a promising technology due to its potential for moderate operating temperatures and pressures. acs.org In these systems, the tetrabutylammonium cation and water molecules form a host lattice, creating cages that can selectively capture CO₂ molecules from a mixed gas stream like flue gas (typically a mixture of CO₂ and N₂). nih.gov
Research has shown that the choice of the anion (e.g., fluoride, bromide) and the concentration of the tetrabutylammonium salt in the aqueous solution significantly influence the efficiency and selectivity of CO₂ capture. nih.govmdpi.com For instance, studies on TBAF hydrates have investigated the optimal concentration for capturing CO₂ from a simulated flue gas mixture. It was found that an aqueous solution with a specific weight percentage of TBAF was more advantageous for CO₂ capture at low pressures compared to more diluted or concentrated solutions. nih.govacs.org Similarly, research on TBAB has demonstrated its effectiveness in enhancing CO₂ separation. mdpi.com
Table 2: Investigated Tetrabutylammonium Salts for Hydrate-Based CO₂ Capture
| Compound | Application | Key Finding | Reference |
|---|---|---|---|
| Tetrabutylammonium Fluoride (TBAF) | CO₂ capture from flue gas | Optimal aqueous concentration enhances CO₂ capture amount and selectivity. | nih.govacs.org |
| Tetrabutylammonium Bromide (TBAB) | CO₂ capture from flue gas | Reduces equilibrium pressure for hydrate (B1144303) formation and improves CO₂ separation efficiency. | mdpi.com |
| Tetrabutylammonium Arginate | CO₂ absorption | Demonstrated high CO₂ absorption capacity in aqueous solutions. | d-nb.info |
This table summarizes findings on various tetrabutylammonium salts, indicating the potential utility of the tetrabutylammonium cation in CO₂ capture technologies.
The collective research on various tetrabutylammonium salts strongly suggests that systems based on the tetrabutylammonium cation are a promising avenue for developing effective carbon dioxide capture technologies. Further investigation into the specific properties of this compound within this context could yield valuable insights for sustainable industrial processes.
Theoretical and Computational Studies on Tetrabutylammonium Methanesulfonate
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of substances like TBAMS over time.
The behavior of ionic liquids is significantly influenced by the interplay between dissociated ions and ion pairs. MD simulations have been employed to study the kinetics of ion pair dissociation and association in various ionic liquids. While specific studies focusing solely on tetrabutylammonium (B224687) methanesulfonate (B1217627) are not abundant, research on other tetrabutylammonium salts provides valuable insights into the expected behavior.
Simulations of tetrabutylammonium salts in different solvents have shown that the tetrabutylammonium cation can form tight ion pairs with anions. The aggregation of these ion pairs is influenced by concentration, with the formation of small aggregates of approximately four ion pairs being observed in solvents like chloroform. unh.edu The dynamics of these aggregates, including their reorientational correlation times, can be probed using simulated Nuclear Overhauser Effect (NOE) data. unh.edu
In the context of TBAMS, MD simulations would be expected to show a dynamic equilibrium between the tetrabutylammonium cation and the methanesulfonate anion. The bulky and non-polar nature of the tetrabutylammonium cation, with its four butyl chains, would influence the solvation shell and the proximity of the methanesulfonate anion. The kinetics of the formation and breaking of the ion pair would be a key factor in determining the transport properties of the ionic liquid, such as its conductivity and viscosity.
Table 1: Key Parameters from Molecular Dynamics Simulations of Ion Pairing
| Parameter | Description | Significance for TBAMS |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | The cation-anion RDF would reveal the most probable distances between the tetrabutylammonium and methanesulfonate ions, indicating the presence of contact ion pairs, solvent-separated ion pairs, or free ions. |
| Coordination Number | The number of ions of one type surrounding an ion of another type. | Would quantify the immediate ionic environment of the tetrabutylammonium and methanesulfonate ions. |
| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate the self-diffusion coefficients of the individual ions, which are related to the ionic conductivity. |
| Ion Pair Lifetime | The average duration for which a cation and anion remain as a distinct pair. | Provides direct information on the stability and kinetics of ion pair association and dissociation. |
The interaction of ionic liquids with biological macromolecules is a growing area of research, with potential applications in biocatalysis and protein stabilization. MD simulations are a powerful tool to understand these interactions at a molecular level. nih.govmdpi.comresearchgate.netyoutube.com Studies have shown that the tetrabutylammonium cation can interact with DNA, with the mode of interaction including electrostatic, hydrophobic, and hydrogen bonding at the grooves of the DNA structure. acs.org
In the context of proteins, the stability and dynamics of these biomolecules are crucial for their function. nih.govresearchgate.netyoutube.com MD simulations can be used to investigate how ionic liquids like TBAMS might act as protein stabilizers or denaturants. The tetrabutylammonium cation, due to its hydrophobic alkyl chains, could interact with the non-polar residues of a protein. This interaction could shield the hydrophobic core of the protein from the aqueous environment, potentially leading to stabilization. Conversely, strong interactions could disrupt the native protein structure.
Table 2: Potential Interactions of TBAMS Components with Proteins from MD Simulations
| TBAMS Component | Potential Interacting Protein Residues | Type of Interaction | Potential Effect on Protein |
| Tetrabutylammonium Cation | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) | Hydrophobic interactions | Stabilization of the hydrophobic core or disruption of tertiary structure. |
| Methanesulfonate Anion | Positively charged residues (e.g., Lysine, Arginine), Polar residues (e.g., Serine, Threonine) | Electrostatic interactions, Hydrogen bonding | Alteration of surface charge distribution, formation of new hydrogen bonds. |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, bonding, and reactivity of molecules. These methods are particularly useful for studying the intrinsic properties of ion pairs and for predicting spectroscopic data.
The nature of the interaction between the tetrabutylammonium cation and the methanesulfonate anion is fundamental to the properties of TBAMS. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the geometry, interaction energy, and electronic structure of the ion pair. researchgate.netrsc.org
The electronic structure of the ion pair, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The energy gap between the HOMO and LUMO is an indicator of the chemical stability and reactivity of the compound.
Table 3: Predicted Outputs from Quantum Chemical Calculations on the TBAMS Ion Pair
| Calculated Property | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of the atoms in the ion pair. | Provides bond lengths, bond angles, and the overall shape of the ion pair. |
| Interaction Energy | The energy required to separate the cation and anion to an infinite distance. | Quantifies the strength of the cation-anion interaction. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and charge transfer between the ions. | Reveals the extent of charge delocalization and the nature of the chemical bond. |
| HOMO-LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the electronic transition energies and the chemical reactivity of the ion pair. |
Quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. bsu.byscispace.comresearchgate.netosti.gov For instance, the vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra. Specific vibrational modes, such as the S-O stretching modes of the methanesulfonate anion, would be sensitive to the ionic environment and the strength of the cation-anion interaction. deepdyve.com
Predicting the reactivity of TBAMS is another area where quantum chemical calculations can be applied. rsc.org By calculating the energies of transition states and reaction intermediates, it is possible to model reaction pathways and predict the likelihood of certain chemical transformations. For example, TBAMS is known to be used as a mild base and a phase-transfer catalyst in organic synthesis. lookchem.com Quantum chemical calculations could help to elucidate the mechanism of its catalytic activity by modeling the interactions of the ion pair with the reactants.
Predictive Modeling for Material Properties and Reaction Outcomes
In recent years, machine learning and other predictive modeling techniques have emerged as powerful tools in materials science and chemistry. stanford.eduspringerprofessional.demdpi.comresearchgate.netacs.org These methods can be used to predict the properties of ionic liquids and the outcomes of chemical reactions, potentially accelerating the discovery and design of new materials and processes. arxiv.orgresearchgate.netresearchgate.netrsc.orgyoutube.com
For ionic liquids like TBAMS, predictive models can be developed to estimate key physicochemical properties such as melting point, viscosity, density, and conductivity based on the chemical structures of the cation and anion. stanford.eduspringerprofessional.demdpi.comresearchgate.net These models are typically trained on large datasets of known ionic liquids and can then be used to predict the properties of new or uncharacterized compounds. This approach can significantly reduce the need for extensive experimental measurements.
In the context of chemical reactions, machine learning models can be trained to predict the products and yields of reactions where TBAMS is used as a catalyst or reagent. arxiv.orgresearchgate.netrsc.org By analyzing a dataset of reactions with varying substrates and conditions, the model can learn the complex relationships that govern the reaction outcome. This can be a valuable tool for reaction optimization and for exploring the scope of a particular synthetic method.
Future Research Directions and Emerging Trends in Tetrabutylammonium Methanesulfonate Studies
Integration in Multifunctional Materials and Devices
The intrinsic properties of ionic liquids like TBMS, such as high thermal stability, low vapor pressure, and tunable conductivity, position them as prime candidates for the development of multifunctional materials and devices. Future research is anticipated to focus on harnessing these characteristics to create novel composites and functional systems.
One promising avenue is the incorporation of TBMS into polymer matrices to create advanced polymer electrolytes. These solid-state electrolytes are crucial for the development of safer and more efficient energy storage devices, such as solid-state lithium-ion batteries. nih.govscispace.comnih.govtechnologynetworks.com The presence of TBMS could enhance ionic conductivity and improve the electrochemical stability of the polymer electrolyte. Research in this area will likely explore the optimization of TBMS concentration and its interaction with different polymer hosts to achieve superior battery performance.
Furthermore, the role of ionic liquids as effective compatibilizers and plasticizers in polymer nanocomposites is an area of growing interest. nih.gov While specific studies on TBMS are emerging, related ionic liquids have demonstrated the ability to improve the dispersion of nanofillers like carbon nanotubes within a polymer matrix, leading to materials with enhanced mechanical and electrical properties. Future investigations may explore the use of TBMS in the fabrication of multifunctional composites for applications ranging from flexible electronics to advanced coatings.
Exploration of Novel Catalytic Paradigms and Green Chemistry Applications
Tetrabutylammonium (B224687) salts have long been recognized for their efficacy as phase-transfer catalysts, facilitating reactions between immiscible phases. acs.org The methanesulfonate (B1217627) anion in TBMS can participate in these catalytic processes, and future research is expected to delve deeper into its specific catalytic mechanisms and expand its applications.
A key area of future exploration is the use of TBMS in novel organocatalysis. Organocatalysts, which are small organic molecules, offer a greener alternative to traditional metal-based catalysts. researchgate.netresearchgate.netiust.ac.ir The potential of tetrabutylammonium salts in this field has been demonstrated, and further studies could focus on designing catalytic systems where TBMS plays a central role in promoting various organic transformations for the synthesis of fine chemicals and pharmaceuticals.
In the realm of green chemistry, the application of tetrabutylammonium-based systems in biomass conversion is a significant trend. For instance, tetrabutylammonium hydroxide (B78521) has been shown to be effective in the pretreatment of lignocellulosic biomass, a crucial step in the production of biofuels and other bio-based products. scispace.comresearchgate.netmdpi.commdpi.comresearchgate.net Future research could investigate the specific role of the methanesulfonate anion in TBMS in similar processes, potentially leading to more efficient and environmentally friendly methods for biorefining.
Another emerging application is in carbon capture and utilization. A study has shown that tetrabutylammonium argininate can effectively capture CO2, which can then be catalytically converted into formate, a valuable chemical. This points towards the potential of designing TBMS-based systems for integrated CO2 capture and conversion processes.
Advanced Materials Design for Energy and Environmental Sustainability
The development of advanced materials is critical for addressing global challenges in energy and environmental sustainability. TBMS and related ionic liquids are being explored for their potential contributions in these areas.
In the field of water desalination, thermo-responsive ionic liquids are showing promise as drawing agents in forward osmosis. A study on tetrabutylphosphonium (B1682233) methanesulfonate, a compound structurally similar to TBMS, has highlighted its potential for this application. Future research is likely to investigate TBMS directly for its efficacy and reusability in forward osmosis systems for seawater desalination and wastewater treatment.
The use of tetrabutylammonium cations in the design of CO2-soluble materials for applications such as enhanced oil recovery also presents a research direction with environmental implications. The unique solubility properties of these salts in supercritical CO2 could be harnessed for various subsurface applications.
Furthermore, the development of advanced electrochemical sensors for environmental monitoring is a rapidly growing field. nih.govmdpi.comdoi.orgnih.govresearchgate.net The electrochemical properties of TBMS make it a potential component in the electrolyte systems of such sensors, which are designed for the rapid and reliable detection of pollutants.
Innovations in Biomedical and Biotechnological Applications
While direct research on TBMS in the biomedical and biotechnological fields is still in its early stages, the known properties of quaternary ammonium (B1175870) compounds and ionic liquids suggest several promising avenues for future investigation.
Quaternary ammonium salts are known for their antimicrobial properties, and this has led to their incorporation into various materials, including dental composites and antimicrobial coatings. nih.govmdpi.com Future studies could explore the potential of TBMS in developing new antimicrobial surfaces for medical devices and implants to prevent infections.
In the area of drug delivery, stimuli-responsive polymers are being extensively researched for the controlled release of therapeutics. nih.govnih.govrsc.org The incorporation of ionic liquids like TBMS into these polymer systems could offer a way to tune their responsiveness to various triggers, such as pH or temperature, leading to more sophisticated drug delivery platforms. nih.govnih.gov
Furthermore, the surface modification of biomedical implants is crucial for improving their biocompatibility and integration with surrounding tissues. A study has shown that a tetrabutylammonium-containing etchant can improve the bond strength between titanium and dental resins. nih.gov This suggests that TBMS could be investigated for its potential in modifying the surfaces of various biomaterials to enhance their performance. The development of biopolymer-based scaffolds for tissue engineering is another area where the unique properties of ionic liquids could be beneficial, for example, in the processing and functionalization of these scaffolds. technologynetworks.com
Q & A
Basic: How is tetrabutylammonium methanesulfonate synthesized and characterized for research use?
Methodological Answer:
this compound is synthesized via neutralization of methanesulfonic acid with tetrabutylammonium hydroxide. Characterization involves:
- Melting Point Analysis : Confirming purity via mp 78–80°C .
- Spectroscopic Techniques : ¹H-NMR and FTIR to verify structural integrity (e.g., sulfonate group at ~3.0 ppm in NMR) .
- Storage : Maintain at 2–8°C to prevent decomposition .
Basic: What are the primary applications of this compound in electrochemical studies?
Methodological Answer:
It serves as a non-aqueous electrolyte in electrodeposition and electrochemical analysis:
- Metal Deposition : Optimize indium electrodeposition in dimethyl sulfoxide (DMSO) by adjusting concentration (e.g., 0.1–0.5 M) and temperature (26–160°C) to enhance ion mobility .
- Conductivity Studies : Pair with cyclic voltammetry (CV) to assess redox behavior in solvent systems like DMSO or acetonitrile .
Advanced: How to resolve discrepancies in reported ionic conductivity values of this compound in different solvents?
Methodological Answer:
Address discrepancies by:
- Reference Ion Calibration : Compare with known ions (e.g., Bu4N⁺ in DMSO λ₀ = 11.95 × 10⁻⁴ S m²/mol) .
- Solvent Permittivity Adjustments : Use the Debye-Hückel-Onsager equation to account for ion pairing in high-polarity solvents .
- Validation : Cross-check with impedance spectroscopy and Walden plots .
Advanced: What methodologies optimize this compound as a phase-transfer catalyst in nucleophilic substitutions?
Methodological Answer:
Optimize catalytic efficiency via:
- Reaction Conditions : Use 3 mmol catalyst in acetonitrile under reflux for 10 hours .
- Monitoring : Track progress with thin-layer chromatography (TLC) and isolate products via column chromatography .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance ion dissociation and reaction rates .
Advanced: How does temperature affect the electrochemical behavior of this compound in non-aqueous electrolytes?
Methodological Answer:
- High-Temperature Effects : At 160°C, reduced solvent viscosity improves ion mobility, as shown in indium electrodeposition studies .
- Arrhenius Analysis : Calculate activation energy (Eₐ) from conductivity vs. 1/T plots to quantify temperature dependence .
- Voltammetric Stability : Perform CV at 26°C vs. 160°C to assess redox reversibility and decomposition thresholds .
Basic: What analytical techniques confirm the purity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
